Cas no 50415-73-1 (ethyl 2-(4-methoxyphenyl)propanoate)

ethyl 2-(4-methoxyphenyl)propanoate structure
50415-73-1 structure
Nome del prodotto:ethyl 2-(4-methoxyphenyl)propanoate
Numero CAS:50415-73-1
MF:C12H16O3
MW:208.25364
MDL:MFCD16748931
CID:822860
PubChem ID:12398855

ethyl 2-(4-methoxyphenyl)propanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • ethyl 2-(4-methoxyphenyl)propanoate
    • METHYL 4-METHOXYPHENYLACETATE
    • 4-METHOXYPHENYLACETIC ACID METHYL ESTER
    • METHYL PARA METHOXYL PHENYLACETATE
    • METHYL P-METHOXYPHENYLACETATE
    • Methyl 2-(4-methoxyphenyl)propanoate
    • EN300-91171
    • SCHEMBL4007061
    • 4-(1-methoxycarbonylethyl)anisole
    • AC6251
    • methyl2-(4-methoxyphenyl)propanoate
    • AKOS011682899
    • ZB1838
    • 2-(4-methoxyphenyl)-propionic acid methyl ester
    • Z982130326
    • BS-51348
    • Benzeneacetic acid, 4-methoxy-a-methyl-, methyl ester
    • MFCD16748931
    • 50415-73-1
    • methyl alpha-methyl-p-methoxyphenylacetate
    • CS-0142922
    • Methyl 2-(4-methoxyphenyl)propionate
    • SY194808
    • MDL: MFCD16748931
    • Inchi: InChI=1S/C11H14O3/c1-8(11(12)14-3)9-4-6-10(13-2)7-5-9/h4-8H,1-3H3
    • Chiave InChI: ARQVRCKIVSELCG-UHFFFAOYSA-N
    • Sorrisi: CC(C1=CC=C(C=C1)OC)C(=O)OC

Proprietà calcolate

  • Massa esatta: 180.07900
  • Massa monoisotopica: 194.094294304g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 183
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 35.5Ų

Proprietà sperimentali

  • Densità: 1.135 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 158 °C19 mm Hg(lit.)
  • Punto di infiammabilità: 98 °F
  • Indice di rifrazione: n20/D 1.516(lit.)
  • PSA: 35.53000
  • LogP: 1.41070

ethyl 2-(4-methoxyphenyl)propanoate Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 3272 3/PG 3
  • WGK Germania:3
  • Codice categoria di pericolo: 10
  • Istruzioni di sicurezza: S16
  • CODICI DEL MARCHIO F FLUKA:10
  • Frasi di rischio:R10

ethyl 2-(4-methoxyphenyl)propanoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-91171-1.0g
methyl 2-(4-methoxyphenyl)propanoate
50415-73-1 95.0%
1.0g
$775.0 2025-03-21
Enamine
EN300-91171-0.1g
methyl 2-(4-methoxyphenyl)propanoate
50415-73-1 95.0%
0.1g
$269.0 2025-03-21
1PlusChem
1P00D8JX-1g
Benzeneacetic acid, 4-methoxy-a-methyl-, methyl ester
50415-73-1 95%
1g
$711.00 2025-02-26
1PlusChem
1P00D8JX-250mg
Benzeneacetic acid, 4-methoxy-a-methyl-, methyl ester
50415-73-1 95%
250mg
$357.00 2025-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTX973-250mg
methyl 2-(4-methoxyphenyl)propanoate
50415-73-1 95%
250mg
¥204.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTX973-1g
methyl 2-(4-methoxyphenyl)propanoate
50415-73-1 95%
1g
¥779.0 2024-04-18
A2B Chem LLC
AG16813-100mg
Benzeneacetic acid, 4-methoxy-a-methyl-, methyl ester
50415-73-1 95%
100mg
$10.00 2024-04-19
Aaron
AR00D8S9-250mg
Benzeneacetic acid, 4-methoxy-a-methyl-, methyl ester
50415-73-1 97%
250mg
$25.00 2025-01-24
1PlusChem
1P00D8JX-100mg
Benzeneacetic acid, 4-methoxy-a-methyl-, methyl ester
50415-73-1 95%
100mg
$245.00 2025-02-26
Aaron
AR00D8S9-100mg
Benzeneacetic acid, 4-methoxy-a-methyl-, methyl ester
50415-73-1 97%
100mg
$11.00 2025-01-24
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:50415-73-1)methyl 2-(4-methoxyphenyl)propanoate
sfd3418
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Jincang Pharmaceutical (Shanghai) Co., LTD.
(CAS:50415-73-1)Methyl 2-(4-Methoxyphenyl)propanoate
J001
Purezza:98%
Quantità:10g
Prezzo ($):50